molecular formula C21H24N2O B11664806 N-(2-methylquinolin-8-yl)adamantane-1-carboxamide

N-(2-methylquinolin-8-yl)adamantane-1-carboxamide

Katalognummer: B11664806
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: VSOSCWGMAFLZMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methylquinolin-8-yl)adamantane-1-carboxamide is a compound that combines the structural features of adamantane and quinoline. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while quinoline is a heterocyclic aromatic organic compound. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-8-yl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2-methylquinoline. One common method is the use of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine as catalysts, with the reaction carried out at 80°C for 8 hours . Another method involves the stoichiometric reaction of YCl3 (THF)2 with the corresponding potassium amidates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methylquinolin-8-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized under specific conditions.

    Reduction: The quinoline ring can be reduced to form different derivatives.

    Substitution: Both the adamantane and quinoline parts can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while substitution reactions can introduce various functional groups into the quinoline ring .

Wirkmechanismus

The mechanism of action of N-(2-methylquinolin-8-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. For example, adamantane carboxamides have been shown to inhibit the entry of viruses like Ebola by targeting the viral glycoprotein . The compound’s structure allows it to bind to these targets, blocking their function and preventing the virus from entering host cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-methylquinolin-8-yl)adamantane-1-carboxamide is unique due to the combination of the adamantane and quinoline structures. This combination imparts unique chemical and physical properties, making it more versatile in various applications compared to other similar compounds .

Eigenschaften

Molekularformel

C21H24N2O

Molekulargewicht

320.4 g/mol

IUPAC-Name

N-(2-methylquinolin-8-yl)adamantane-1-carboxamide

InChI

InChI=1S/C21H24N2O/c1-13-5-6-17-3-2-4-18(19(17)22-13)23-20(24)21-10-14-7-15(11-21)9-16(8-14)12-21/h2-6,14-16H,7-12H2,1H3,(H,23,24)

InChI-Schlüssel

VSOSCWGMAFLZMW-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=CC=C2NC(=O)C34CC5CC(C3)CC(C5)C4)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.